1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-22-12-8-11(9-13(23-2)15(12)24-3)16-18-19-17(26-16)27-10-14(21)20-4-6-25-7-5-20/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFPGBSDHEMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Ethyl 3,4,5-Trimethoxybenzoate
Ethyl 3,4,5-trimethoxybenzoate undergoes hydrazinolysis to yield 3,4,5-trimethoxybenzohydrazide.
Cyclocondensation with Carbon Disulfide
The hydrazide reacts with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thiol ring.
- Procedure : Heat 3,4,5-trimethoxybenzohydrazide (1.0 equiv) with CS₂ (2.0 equiv) in ethanolic KOH (10%) under reflux for 10 hours.
- Yield : 70–75%.
- Characterization :
Synthesis of 2-Chloro-1-(morpholin-4-yl)ethan-1-one
Nucleophilic Substitution of Chloroacetyl Chloride
Morpholine reacts with chloroacetyl chloride to form the chloroethanone intermediate.
- Procedure : Add chloroacetyl chloride (1.2 equiv) dropwise to morpholine (1.0 equiv) in dry dichloromethane at 0°C, followed by triethylamine (1.5 equiv). Stir for 2 hours at room temperature.
- Yield : 80–85%.
- Characterization :
Coupling of Oxadiazole Thiol and Chloroethanone
Thiolate Displacement Reaction
The oxadiazole thiol undergoes nucleophilic substitution with the chloroethanone derivative.
- Procedure : React 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) with 2-chloro-1-(morpholin-4-yl)ethan-1-one (1.1 equiv) in dry DMF, using K₂CO₃ (2.0 equiv) as a base. Stir at 60°C for 12 hours.
- Yield : 65–70%.
- Characterization :
Optimization and Challenges
Reaction Solvent and Base Selection
Oxidative Byproduct Mitigation
- Addition of 0.1% butylated hydroxytoluene (BHT) prevents oxidation of the thiol intermediate to disulfide.
Alternative Synthetic Routes
Mannich Base Functionalization
A Mannich reaction introduces the morpholine moiety post-coupling:
- React oxadiazole thiol with formaldehyde and morpholine.
- Yield : 60–65%; longer reaction time (24 hours) required.
Direct Cyclocondensation
One-pot synthesis from 3,4,5-trimethoxybenzoic acid, thiosemicarbazide, and morpholine-functionalized chloroethanone.
- Yield : 50–55%; lower efficiency due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Thiolate Displacement | 65–70 | 12 | 98 |
| Mannich Base | 60–65 | 24 | 95 |
| One-Pot | 50–55 | 18 | 90 |
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that derivatives containing oxadiazole rings possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting critical enzymes involved in cell proliferation .
- Case Studies : In vitro assays showed that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
The presence of the morpholine and oxadiazole groups enhances the antimicrobial efficacy of this compound:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria.
- Research Findings : A study reported that related compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Neuroprotective Effects
Recent investigations have pointed towards potential neuroprotective properties:
- Mechanisms : Compounds with morpholine structures are known to interact with neurotransmitter systems, possibly providing neuroprotection in models of neurodegenerative diseases.
- Experimental Evidence : In vivo studies have indicated reduced neuronal cell death in models treated with similar morpholine derivatives .
Potential Therapeutic Applications
Based on its biological profile, this compound could have several therapeutic applications:
- Cancer Therapy : Targeting specific cancer types where conventional therapies have failed.
- Infectious Diseases : As a novel antibiotic agent against resistant bacterial strains.
- Neurological Disorders : Development as a neuroprotective agent for conditions like Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), or thioredoxin reductase (TrxR), inhibiting their activity and leading to therapeutic effects.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division, protein folding, and redox balance, contributing to its anticancer or antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
Physical and Chemical Properties
- Solubility : The target compound’s trimethoxyphenyl group increases water solubility compared to CF₃ or chloro-substituted analogues.
- Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.5 (moderate), while 477857-02-6 (CF₃-substituted) likely has LogP >3.0, favoring blood-brain barrier penetration .
Biological Activity
1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The morpholine moiety is known for enhancing pharmacological properties, while the oxadiazole ring is associated with various biological activities including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound can be represented as follows:
It consists of a morpholine ring attached to an ethanone group, which is further linked to a sulfanyl oxadiazole derivative. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Notable activities include:
Antimicrobial Activity
Research has shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. In particular, studies have indicated that oxadiazole derivatives can outperform conventional antibiotics in certain cases .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. For example, related oxadiazole derivatives have shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These compounds often induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .
Research Findings
Recent investigations into the biological activity of similar compounds provide insights into their mechanisms and efficacy:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of 3-acetyl-1,3,4-oxadiazole derivatives on L929 cells (mouse fibroblast). Compounds were tested at varying concentrations to determine their IC50 values. The most active derivatives showed significant cytotoxicity at concentrations lower than those required for traditional chemotherapeutics .
- Mechanism of Action : Flow cytometry analyses revealed that certain oxadiazole derivatives could arrest cell proliferation at the G1 phase and trigger apoptotic pathways by increasing caspase 3/7 activity . This suggests that this compound may exert similar effects.
Data Tables
| Activity Type | Tested Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Oxadiazole Derivative A | 110 | |
| Anticancer | Oxadiazole Derivative B | 0.48 | |
| Cytotoxicity | Oxadiazole Derivative C | 100 |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds structurally related to this compound:
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited lower MIC values than traditional antibiotics like vancomycin .
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 cells showed that specific oxadiazole derivatives led to increased apoptosis rates compared to untreated controls. The study highlighted the role of structural modifications in enhancing anticancer activity .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Answer:
The synthesis involves three critical steps:
Oxadiazole ring formation : Cyclization of a hydrazide derivative (e.g., from 3,4,5-trimethoxybenzohydrazide) with carbon disulfide or cyanogen bromide under reflux conditions .
Thiolation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or Lawesson’s reagent, often requiring anhydrous solvents like DMF .
Morpholine coupling : Reaction of the intermediate with morpholine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
Key considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HRMS are essential to confirm purity .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., morpholine N-CH₂, oxadiazole aromatic protons) and confirms substitution patterns .
- FT-IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and C-S (~650 cm⁻¹) stretching vibrations .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of morpholine or trimethoxyphenyl groups) .
- X-ray crystallography (if applicable): Resolves 3D conformation, particularly the dihedral angle between oxadiazole and trimethoxyphenyl groups .
Advanced: How can structural modifications optimize anticancer activity?
Answer:
- Trimethoxyphenyl group : Enhances tubulin binding (similar to combretastatin analogs); modifications like halogenation (Cl, Br) or nitro substitution may improve potency .
- Sulfanyl linker : Replacing with sulfonyl (-SO₂-) or methylene (-CH₂-) groups alters lipophilicity and metabolic stability .
- Morpholine moiety : Substitution with piperazine or thiomorpholine modulates solubility and target selectivity (e.g., PI3K/AKT pathway inhibition) .
Methodology : Use comparative cytotoxicity assays (e.g., MTT on MCF-7 cells) paired with molecular docking (PDB: 1SA0 for tubulin) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., 48-hour incubation for IC₅₀) .
- Control variables : Test under hypoxic vs. normoxic conditions, as the trimethoxyphenyl group may exhibit oxygen-dependent cytotoxicity .
- Validate targets : Employ siRNA knockdown of suspected targets (e.g., EGFR or TOPO-I) to confirm mechanism .
Advanced: What in silico methods predict pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolism .
- ADMET prediction (SwissADME) : Evaluate logP (~3.5 for optimal blood-brain barrier penetration) and PAINS filters to exclude promiscuous binders .
- MD simulations (GROMACS) : Model binding stability with tubulin (>20 ns simulations) .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
- Incomplete cyclization : Detect unreacted hydrazide via TLC (Rf ~0.3 in ethyl acetate); reflow with POCl₃ .
- Oxidation by-products : Sulfoxide formation (-SO-) from excess H₂O₂; avoid by using inert atmospheres .
- Morpholine adducts : Remove via acid-base extraction (1M HCl wash) .
Advanced: How to elucidate the mechanism of action against specific enzymes?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against purified tubulin (via fluorescence-based polymerization assays) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) for ATPase domains .
- Western blotting : Monitor downstream markers (e.g., phosphorylated AKT for PI3K inhibition) .
Basic: What is the role of the sulfanyl (-S-) group in bioactivity?
Answer:
- Hydrogen bonding : The sulfur atom interacts with cysteine residues in enzyme active sites (e.g., tubulin’s Cys241) .
- Redox modulation : Acts as a radical scavenger, reducing oxidative stress in cancer cells .
- Conformational flexibility : The -S- linker allows optimal spatial alignment between morpholine and oxadiazole moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
